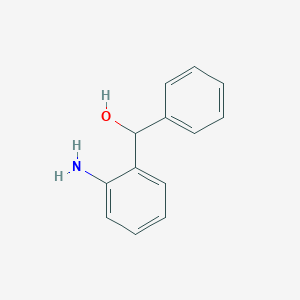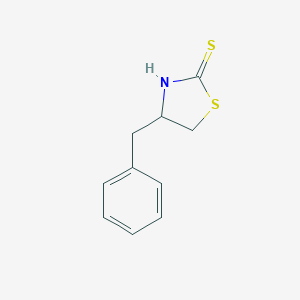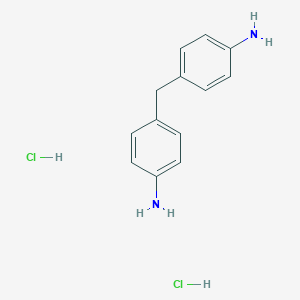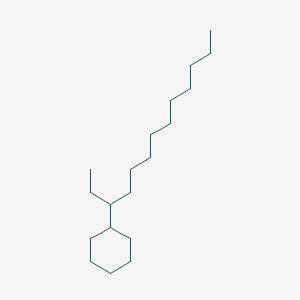![molecular formula C13H13ClN2 B079187 4-[(4-Aminophenyl)methyl]-2-chloroaniline CAS No. 10414-75-2](/img/structure/B79187.png)
4-[(4-Aminophenyl)methyl]-2-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Aminophenyl)methyl]-2-chloroaniline, also known as 4-ACO-MET, is a chemical compound that belongs to the family of tryptamines. It is a synthetic psychedelic substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-[(4-Aminophenyl)methyl]-2-chloroaniline is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of substances such as LSD and psilocybin. This activation leads to changes in neural activity, resulting in altered perception, mood, and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-[(4-Aminophenyl)methyl]-2-chloroaniline are similar to those of other psychedelic substances. It has been shown to increase serotonin levels in the brain, leading to altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature, as well as dilated pupils and altered visual perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-Aminophenyl)methyl]-2-chloroaniline in lab experiments is its unique chemical structure and pharmacological profile. It has been shown to have a similar profile to psilocin, making it a valuable tool for studying the effects of psychedelic substances on the brain and behavior. However, one of the main limitations of using 4-[(4-Aminophenyl)methyl]-2-chloroaniline is its potential for abuse and misuse, which can lead to ethical concerns in research settings.
Orientations Futures
There are several potential future directions for research on 4-[(4-Aminophenyl)methyl]-2-chloroaniline. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its effects on brain function and behavior, which could provide valuable insights into the neural mechanisms underlying consciousness and perception.
Conclusion:
In conclusion, 4-[(4-Aminophenyl)methyl]-2-chloroaniline, or 4-[(4-Aminophenyl)methyl]-2-chloroaniline, is a synthetic psychedelic substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of this substance, as well as its potential for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-[(4-Aminophenyl)methyl]-2-chloroaniline involves the reaction of 4-acetoxyindole with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the purification process.
Applications De Recherche Scientifique
4-[(4-Aminophenyl)methyl]-2-chloroaniline has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have a similar chemical structure and pharmacological profile to psilocin, a naturally occurring psychedelic substance found in certain species of mushrooms. Studies have suggested that 4-[(4-Aminophenyl)methyl]-2-chloroaniline may have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of various mental health disorders.
Propriétés
Numéro CAS |
10414-75-2 |
|---|---|
Nom du produit |
4-[(4-Aminophenyl)methyl]-2-chloroaniline |
Formule moléculaire |
C13H13ClN2 |
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)methyl]-2-chloroaniline |
InChI |
InChI=1S/C13H13ClN2/c14-12-8-10(3-6-13(12)16)7-9-1-4-11(15)5-2-9/h1-6,8H,7,15-16H2 |
Clé InChI |
FABSKOVJDIDCHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)N)Cl)N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=C(C=C2)N)Cl)N |
Autres numéros CAS |
10414-75-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



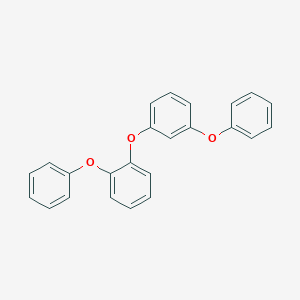

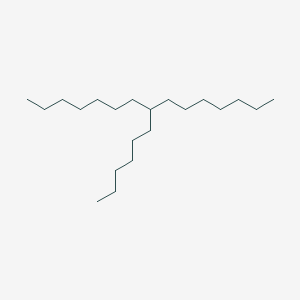
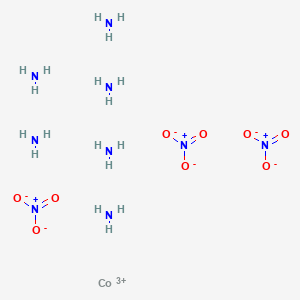
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
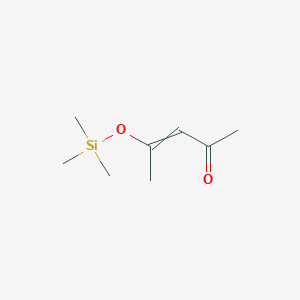

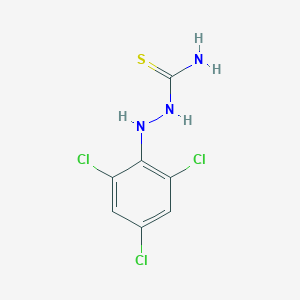
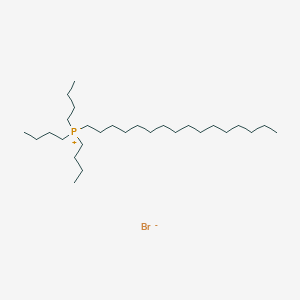
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
